REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)([CH3:11])[C:9]#[N:10]>C1COCC1>[NH2:10][CH2:9][C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)([OH:7])[CH3:11] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
92 mg
|
Type
|
reactant
|
Smiles
|
OC(C#N)(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Na2SO4.10H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT until the colour
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)(O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |